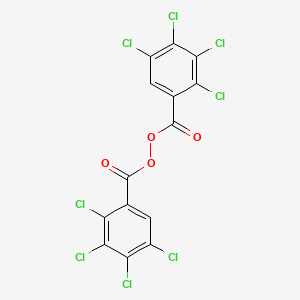
Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide is an organic peroxide compound known for its role as a radical initiator in polymerization reactions. It is a white crystalline solid that is sensitive to heat and friction, making it a useful but potentially hazardous chemical in industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide can be synthesized through the reaction of 2,3,4,5-tetrachlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The process often includes steps such as purification and stabilization to produce a high-purity product suitable for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers.
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or light. Common reagents used in reactions involving this compound include solvents like benzene and catalysts that can facilitate the generation of free radicals.
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can then react with monomers to form polymers. The specific products depend on the nature of the monomers and the reaction conditions.
Aplicaciones Científicas De Investigación
Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a radical initiator in the polymerization of various monomers, leading to the production of polymers with specific properties. Additionally, it is employed in the synthesis of other organic compounds and in studies related to radical chemistry.
Mecanismo De Acción
The mechanism of action of Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can then initiate chain reactions, leading to the formation of polymers or other chemical products. The molecular targets and pathways involved in these reactions are primarily related to the interaction of the radicals with monomers or other reactive species.
Comparación Con Compuestos Similares
Similar Compounds:
- Benzoyl Peroxide
- Di-tert-butyl Peroxide
- Acetyl Peroxide
Comparison: Compared to other peroxides like Benzoyl Peroxide and Di-tert-butyl Peroxide, Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide is unique due to its specific chlorine substitutions, which can influence its reactivity and the properties of the resulting polymers. The presence of chlorine atoms can affect the stability and decomposition behavior of the compound, making it suitable for specific applications where controlled radical generation is required.
Propiedades
Fórmula molecular |
C14H2Cl8O4 |
|---|---|
Peso molecular |
517.8 g/mol |
Nombre IUPAC |
(2,3,4,5-tetrachlorobenzoyl) 2,3,4,5-tetrachlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H2Cl8O4/c15-5-1-3(7(17)11(21)9(5)19)13(23)25-26-14(24)4-2-6(16)10(20)12(22)8(4)18/h1-2H |
Clave InChI |
ZRPIJDHHDWNUIN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OOC(=O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)
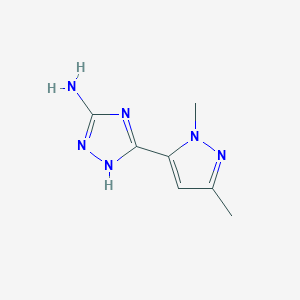

![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)
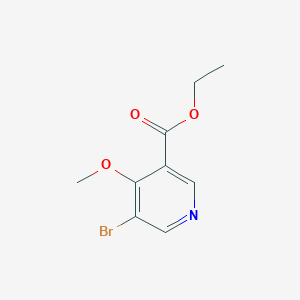

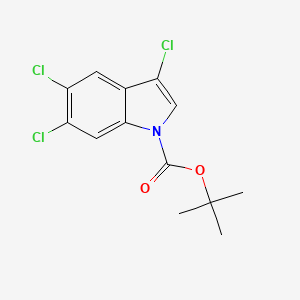
![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)



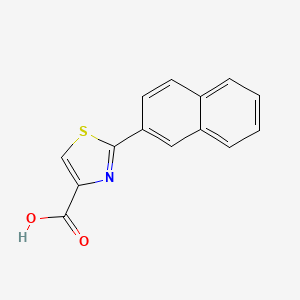
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
